(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-24-14-13(5-2-6-18-14)15(22)21-7-3-4-12(10-21)23-16-19-8-11(17)9-20-16/h2,5-6,8-9,12H,3-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBCWGXZYUSXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone , often referred to as a fluoropyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a fluoropyrimidine moiety, and a methylthio-substituted pyridine. The presence of the fluorine atom is significant as it enhances the compound's interaction with biological targets.
Fluoropyrimidines primarily exert their anticancer effects through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to the depletion of deoxythymidine triphosphate (dTTP), ultimately resulting in cell death, particularly in rapidly dividing cancer cells. The specific mechanisms include:
- Inhibition of DNA Synthesis : By mimicking uracil, fluoropyrimidines interfere with nucleotide metabolism.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
In Vitro Studies
Research on similar fluoropyrimidine compounds indicates significant cytotoxicity against various cancer cell lines. For instance:
While specific data for the compound is limited, its structural similarity to established agents like 5-fluorouracil (5-FU) suggests comparable activity.
In Vivo Studies
In vivo studies have demonstrated that similar compounds can significantly reduce tumor growth in animal models. For example:
- CF10 showed improved survival rates and reduced tumor sizes compared to control groups in colorectal cancer models, suggesting enhanced antitumor efficacy through unique pharmacological properties .
Case Studies
- Colorectal Cancer Treatment : A study exploring fluoropyrimidine derivatives found that compounds with similar structures effectively targeted colorectal tumors, leading to substantial reductions in tumor size and improved survival rates in murine models .
- Metastatic Models : In models simulating metastatic spread, fluoropyrimidine derivatives exhibited reduced inflammatory responses and improved localization to tumors, enhancing their therapeutic index .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The primary application of this compound lies in its potential therapeutic effects, particularly in the treatment of various diseases, including cancer and infectious diseases. The fluoropyrimidine moiety is known for its role in inhibiting enzymes involved in nucleic acid metabolism, which can disrupt cellular processes essential for cancer cell proliferation.
Anticancer Potential
Several studies have highlighted the anticancer properties of compounds similar to (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone. For instance, the inhibition of DHODH can lead to decreased DNA synthesis and cell proliferation in cancerous cells .
Case Studies
A notable case study involves the evaluation of similar fluoropyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies suggest that the structural characteristics of this compound may enhance its biological activity against tumors.
Infectious Disease Research
The compound's potential applications extend to infectious disease research. The inhibition of nucleic acid synthesis pathways can be critical in developing antiviral agents. Compounds that target similar pathways have shown promise in treating viral infections by disrupting the replication processes of pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of this compound. Variations in substituents on the piperidine or pyrimidine rings can significantly influence biological activity and pharmacokinetic properties.
| Compound | Structural Features | Notable Differences |
|---|---|---|
| (E)-1-(3-(4-chloropyrimidin-2-yloxy)piperidin-1-yloxy)-3-phenypropene | Chlorine instead of fluorine | Different reactivity due to chlorine's properties |
| (E)-1-(3-(4-fluoropyrimidin - 2 - yloxy)piperidin - 1 - yloxy) - 3-phenypropene | Fluorine at different position | Variation in biological activity based on substitution pattern |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a detailed analysis based on substituent effects, synthetic strategies, and inferred properties:
Structural and Functional Group Comparisons
The table below contrasts the target compound with pyridine derivatives from and a pyrazolo-pyridine hybrid from :
Key Observations :
Fluorine vs. Methoxy Groups : The target’s 5-fluoropyrimidinyl group enhances electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., the compound in with -OMe) . Fluorine’s small size and high electronegativity may improve target binding affinity.
Methylthio (-SMe) vs.
Piperidine vs. Pyrrolidine Moieties : Piperidine (6-membered ring) in the target compound offers greater conformational flexibility than pyrrolidine (5-membered ring) in derivatives, which could influence binding to sterically constrained enzyme pockets .
Heterocyclic Complexity: The thienopyrimidine-chromenone hybrid in demonstrates higher molecular weight and structural rigidity compared to the target compound, suggesting divergent pharmacokinetic profiles .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological or kinetic data for the target compound are absent in the provided evidence. Further studies are needed to validate its bioactivity.
- Opportunities : The combination of fluorine and methylthio groups positions the compound as a candidate for optimizing kinase inhibitors or antimicrobial agents, leveraging pyrimidine’s role in nucleic acid analogs.
Q & A
Q. Basic Synthesis & Optimization
- Intermediate Preparation : Begin with nucleophilic aromatic substitution (SNAr) to attach the fluoropyrimidine moiety to the piperidine ring. Use 5-fluoropyrimidin-2-ol and a piperidinyl precursor under basic conditions (e.g., NaH or K₂CO₃) to facilitate the ether bond formation .
- Coupling Reaction : React the piperidine intermediate with 2-(methylthio)pyridine-3-carbonyl chloride via a Schlenk line to ensure anhydrous conditions, employing DMAP as a catalyst for efficient amide bond formation .
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) to isolate the product. Monitor purity by analytical HPLC (>95%) and confirm via ¹H/¹³C NMR .
How can researchers confirm the structural integrity of this compound post-synthesis?
Q. Advanced Structural Characterization
- Spectroscopic Analysis :
- X-ray Crystallography : For unambiguous stereochemical confirmation, crystallize the compound in a mixture of ethyl acetate/hexanes and resolve the structure .
- Computational Validation : Compare experimental IR and NMR data with density functional theory (DFT) simulations to validate bond angles and electronic environments .
What methodologies are recommended for analyzing potential biological targets of this compound?
Q. Target Identification & Validation
- Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina. Prioritize targets with binding energies <−8 kcal/mol .
- In Vitro Assays : Perform fluorescence polarization assays for kinase inhibition (e.g., EGFR, JAK2) at 10 µM to identify preliminary activity .
- SPR Analysis : Validate binding kinetics (KD) using a Biacore system. A typical protocol includes immobilizing the target protein on a CM5 chip and measuring association/dissociation rates .
How should researchers address contradictions in biological activity data across different studies?
Q. Data Contradiction Resolution
- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) to rule out procedural variability .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural Analog Comparison : Test analogs (e.g., replacing methylthio with methoxy) to isolate structure-activity contributions .
What experimental strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Q. SAR Development
- Systematic Substitution : Synthesize derivatives with modifications at the fluoropyrimidine (e.g., Cl instead of F) and pyridine (e.g., S→O substitution) positions .
- In Vitro Profiling : Test analogs in dose-response assays (IC₅₀ values) against prioritized targets (e.g., cancer cell lines). Use GraphPad Prism for curve fitting .
- 3D-QSAR Modeling : Build a CoMFA model using SYBYL-X to predict activity cliffs and guide further optimization .
What are the best practices for evaluating the compound's stability under various storage conditions?
Q. Stability Assessment
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) for 14 days. Monitor degradation by HPLC .
- Long-Term Stability : Store aliquots at −20°C (desiccated) and −80°C. Test purity and potency monthly for 12 months .
- Solid-State Analysis : Perform PXRD to detect polymorphic changes and DSC for melting point consistency .
How can researchers optimize in vitro assay conditions to minimize interference from the compound's physicochemical properties?
Q. Assay Optimization
- Solubility Enhancement : Use DMSO stock solutions ≤0.1% (v/v) and supplement with cyclodextrins (e.g., HP-β-CD) for hydrophobic compounds .
- Redox Interference Control : Include control wells with 1 mM DTT to rule out thiol-mediated false positives from the methylthio group .
- Plasma Protein Binding : Pre-incubate the compound with 10% FBS for 1 hour to mimic physiological conditions before testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
